molecular formula C3H9NS B3045146 2-Amino-1-propanethiol CAS No. 10229-29-5

2-Amino-1-propanethiol

Cat. No. B3045146
CAS RN: 10229-29-5
M. Wt: 91.18 g/mol
InChI Key: DJJIBYYAHJOUMY-UHFFFAOYSA-N
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Description

2-Amino-1-propanethiol , also known as 2-aminopropane-1-thiol , is a chemical compound with the molecular formula C₃H₉NS . It has an average mass of approximately 91.18 Da and a monoisotopic mass of 91.05 Da . This compound is a thiol derivative, containing an amino group (NH₂) and a thiol group (SH) attached to a propane backbone.

Scientific Research Applications

Synthesis and Antimicrobial Properties

New 2-aminomethyloxy derivatives of 1-(propylsulfanyl)pentane, prepared by condensation with formaldehyde and secondary amines, have been found to exhibit antimicrobial properties. These derivatives were synthesized using 1–propanethiol and tested as antimicrobial additives to lubricating oils, showing effectiveness against bacteria and fungi (Dzhafarov et al., 2010).

Precursor for Heterocyclic Systems

2-Amino-2alkyl(aryl)propanenitriles, closely related to 2-amino-1-propanethiol, serve as precursors for synthesizing various heterocyclic systems like imidazole derivatives, oxazoles, isothiazoles, and 1,3,2-diazaphospholidines. These compounds are key building blocks in chemical synthesis due to their versatile applications, including catalytic and initiatory roles (Drabina & Sedlák, 2012).

Ammonolysis of Oxirane Compounds

The ammonolysis of 2,3-epoxy-3-phenyl-1-propanol, which involves 2-amino-1-propanethiol derivatives, leads to compounds like 1-phenyl-1-amino-2, 3-propanediol. These derivatives are significant in synthetic studies, contributing to advancements in the field of organic chemistry (SuamiTetsuo, UchidaIchiro, & UmezawaSumio, 1956).

Interaction with Dithiocarbamates

Nitrophenyl-containing 1,2-amino alcohols, analogs of 2-amino-1-propanethiol, show notable reactivity in reactions with dithiocarbamates. These interactions are key in the synthesis of compounds with various applications, including pharmaceuticals (Tursynova, 2022).

Synthesis and Tautomerism of Hydrazino Derivatives

1-Aminoaziridines, related to 2-amino-1-propanethiol, are used in synthesizing hydrazino thiols like 2-hydrazino-1-propanethiol. These compounds demonstrate unique tautomerism and are used in the formation of perhydro-1,3,4-thiadiazines and related compounds, showcasing their importance in chemical synthesis (Potekhin & Shevchenko, 1981).

Role in Fatty Acyl Desaturases Inhibition

Research involving 1-propanethiol, a compound structurally similar to 2-amino-1-propanethiol, has shown its ability to react with cyclopropene fatty acids, thereby inhibiting fatty acyl desaturases. This has significant implications in understanding enzyme inhibition mechanisms (Quintana et al., 1998).

properties

IUPAC Name

2-aminopropane-1-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NS/c1-3(4)2-5/h3,5H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJIBYYAHJOUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40907342
Record name 2-Aminopropane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40907342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

91.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminopropane-1-thiol

CAS RN

10229-29-5
Record name 1-Propanethiol, 2-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010229295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminopropane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40907342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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